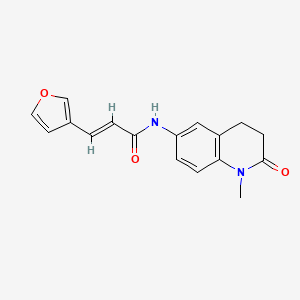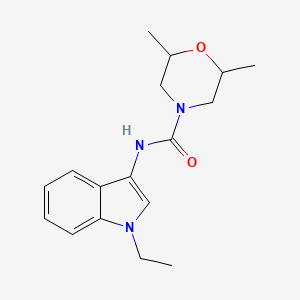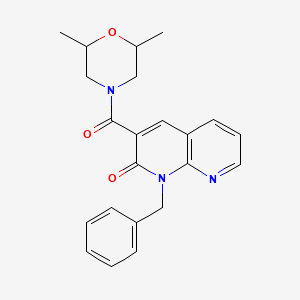![molecular formula C15H18FN5O2 B6507083 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea CAS No. 1797224-78-2](/img/structure/B6507083.png)
3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea, also known as DMF-5-FU, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. DMF-5-FU has a unique structure that allows it to bind to a variety of proteins, including enzymes, receptors, and transporters, making it a promising drug candidate for a number of therapeutic applications.
科学的研究の応用
3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea has been studied extensively in scientific research, with a particular focus on its potential therapeutic applications. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinases. Additionally, this compound has been studied for its ability to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor. In addition, this compound has been shown to inhibit the activity of several transporters, including the multidrug resistance-associated proteins.
作用機序
The mechanism of action of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea is complex and still being studied. It is believed that the compound binds to various proteins, including enzymes, receptors, and transporters, and modulates their activity. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins. In addition, this compound has been shown to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on a number of biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, leading to the reduced production of prostaglandins. In addition, this compound has been shown to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor. Finally, this compound has been shown to inhibit the activity of several transporters, including the multidrug resistance-associated proteins.
実験室実験の利点と制限
The use of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea in laboratory experiments has a number of advantages. Firstly, the compound is easy to synthesize and is relatively stable in a variety of conditions. Additionally, this compound has been shown to have a variety of effects on a number of biological processes, making it a useful tool for studying these processes. Finally, the compound is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are a few limitations to the use of this compound in laboratory experiments. Firstly, the compound is not very water soluble, making it difficult to use in aqueous solutions. Additionally, the compound has a relatively short half-life, meaning that it must be used quickly after synthesis. Finally, the compound is not very stable in the presence of light, making it difficult to use in experiments that require long-term exposure to light.
将来の方向性
The potential applications of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea are still being explored, and there are a number of future directions that could be pursued. Firstly, further research is needed to better understand the molecular mechanism of action of the compound. Additionally, more research is needed to explore the potential therapeutic applications of this compound, such as its ability to modulate the activity of various receptors and transporters. Finally, further research is needed to improve the solubility and stability of the compound, making it more suitable for use in laboratory experiments.
合成法
The synthesis of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea is based on a multi-step process involving the coupling of two different compounds, 3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea and 3-fluoro-4-methylphenyl isocyanate, followed by a thermal cyclization reaction. This reaction results in the formation of the desired product, this compound, which is a white crystalline solid. The synthesis can be completed in a few hours, and the product can be purified using conventional chromatographic techniques.
特性
IUPAC Name |
1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-9-5-6-10(7-11(9)16)18-14(22)19-12-8-17-15(23-4)20-13(12)21(2)3/h5-8H,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXYMHYWMKZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-amino-3-({[(2,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6507005.png)
![(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507009.png)
![ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6507015.png)
![N-[(4-methylphenyl)methyl]-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6507016.png)

![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide](/img/structure/B6507032.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6507053.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6507060.png)

![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)
![N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B6507084.png)
